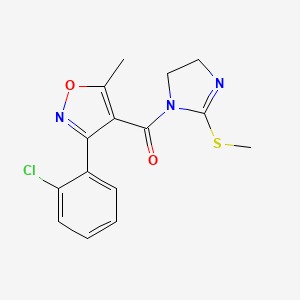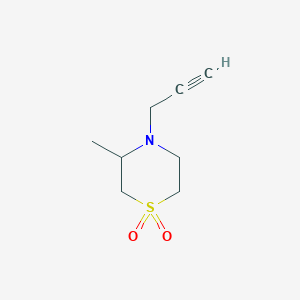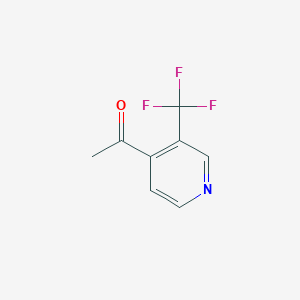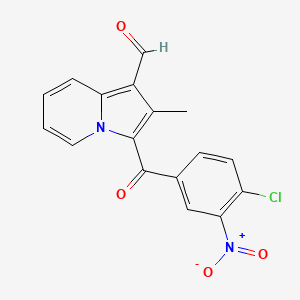
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has demonstrated anticonvulsant properties in preclinical studies. Specifically, it has shown efficacy in mitigating seizures. Researchers have investigated its potential as an alternative to existing antiepileptic drugs. Further studies are needed to explore its mechanism of action and safety profile .
Antinociceptive (Pain-Relieving) Effects
Studies have indicated that this compound possesses antinociceptive activity, meaning it can alleviate pain. It may act through modulation of pain pathways or neurotransmitter systems. Researchers are keen on understanding its precise mechanisms and evaluating its potential as an analgesic agent .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Preliminary research suggests that this compound exhibits anti-inflammatory effects. It could be explored as a novel anti-inflammatory agent for conditions such as arthritis, inflammatory bowel disease, or neuroinflammatory disorders .
Neuroprotective Potential
Given its structural features, this compound might have neuroprotective properties. Researchers are investigating its ability to shield neurons from damage caused by oxidative stress, excitotoxicity, or other insults. Applications could range from neurodegenerative diseases to traumatic brain injury .
Anticancer Investigations
Although not extensively studied, some researchers have explored the potential of this compound in cancer therapy. Its unique structure warrants investigation into its effects on cancer cell proliferation, apoptosis, and angiogenesis. However, more rigorous studies are necessary to establish its anticancer properties .
Chemical Biology and Medicinal Chemistry
Scientists are intrigued by the compound’s structure and its potential as a chemical probe. It could serve as a valuable tool in understanding biological processes or as a starting point for designing novel drugs. Medicinal chemists may explore modifications to enhance its activity or selectivity .
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-12(14(20)19-8-7-17-15(19)22-2)13(18-21-9)10-5-3-4-6-11(10)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEMTMUWIZDESN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)



![5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)

![1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea](/img/structure/B2387441.png)